![molecular formula C15H20N4O3 B2490420 N-(2-{2-[2-(1H-1,2,4-triazol-1-yl)éthoxy]éthyl}éthyl)-2-phénoxypropanamide CAS No. 2097909-75-4](/img/structure/B2490420.png)
N-(2-{2-[2-(1H-1,2,4-triazol-1-yl)éthoxy]éthyl}éthyl)-2-phénoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from basic precursors like phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate under suitable reaction conditions (Dongyue Xin, 2003). Other synthetic approaches include the Friedel-Crafts reaction and Wittig reaction, illustrating the versatility and complexity of synthesizing these compounds (Weng Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm the presence of characteristic functional groups and the overall framework of these molecules (A. Ramazani et al., 2017).
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, including condensation, cyclization, and reactions with dichlorides or isocyanates, leading to the formation of diverse structures with varying functional groups (K. Srinivasulu et al., 2007). Their reactivity is crucial for further modifications and applications in different fields.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, can be inferred from the synthesis and structural characterization of these compounds. Such properties are essential for determining the conditions under which these compounds can be used in practical applications.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular structure. The presence of triazole rings, ether linkages, and amide functionalities contribute to a wide range of chemical behaviors and interactions (C. Kaushik & Raj Luxmi, 2017).
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés de la quinazolinone, y compris le composé en question, présentent des propriétés antibactériennes prometteuses. Des chercheurs ont étudié leur efficacité contre diverses souches bactériennes, ce qui en fait des candidats potentiels pour de nouveaux antibiotiques . Des études supplémentaires pourraient explorer leur mécanisme d'action et optimiser leur activité antibactérienne.
Potentiel anticancéreux
Les quinazolinones ont également démontré des effets anticancéreux. Certains dérivés de la quinazoline sont déjà des médicaments approuvés pour le traitement des cancers du poumon et du pancréas. L'étude des mécanismes anticancéreux spécifiques du N-(2-{2-[2-(1H-1,2,4-triazol-1-yl)éthoxy]éthyl}éthyl)-2-phénoxypropanamide pourrait fournir des informations précieuses pour la thérapie du cancer .
Propriétés anti-inflammatoires
L'activité anti-inflammatoire des quinazolinones est remarquable. Les chercheurs ont observé leur potentiel pour atténuer les conditions liées à l'inflammation. Des études supplémentaires pourraient explorer l'impact du composé sur les voies inflammatoires et son aptitude au développement de médicaments .
Effets anticonvulsivants
Les dérivés de la quinazolinone, y compris le composé mentionné, présentent des propriétés anticonvulsivantes. L'étude de leurs effets sur l'excitabilité neuronale et le contrôle des crises pourrait conduire à de nouveaux médicaments antiépileptiques .
Activité antifongique
Les quinazolines se sont avérées prometteuses comme agents antifongiques. L'évaluation de l'efficacité du This compound contre les agents pathogènes fongiques pourrait contribuer au développement de médicaments antifongiques .
Potentiel antioxydant
Certains dérivés de la quinazolinone possèdent des propriétés antioxydantes. L'étude de la capacité du composé à piéger les radicaux libres et à protéger contre le stress oxydatif pourrait être pertinente pour diverses conditions de santé .
Relation structure-activité (SAR)
La compréhension de la SAR des quinazolinones, y compris ce composé, est cruciale. Les chercheurs peuvent explorer comment des substitutions spécifiques affectent l'activité biologique, guidant ainsi la conception future de médicaments .
En résumé, le This compound est prometteur dans divers domaines, de la recherche antibactérienne et anticancéreuse aux études anti-inflammatoires et anticonvulsivantes. Des études supplémentaires sont essentielles pour libérer son plein potentiel en chimie médicinale . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary target of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .
Mode of Action
This compound acts as an inhibitor of the SL biosynthesis pathway . It interacts with the enzymes involved in the biosynthesis of SL, leading to an increase in shoot branching and elongation of the taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .
Biochemical Pathways
The SL biosynthesis pathway starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .
Result of Action
The inhibition of the SL biosynthesis pathway by 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide results in an increase in shoot branching and elongation of the taproot . This is due to the suppression of 4DO biosynthesis, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-13(22-14-5-3-2-4-6-14)15(20)17-7-9-21-10-8-19-12-16-11-18-19/h2-6,11-13H,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWJUNPSPJEWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=NC=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

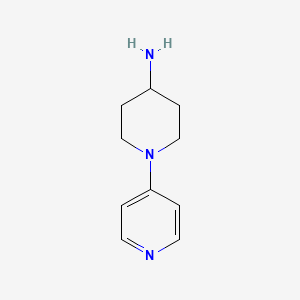
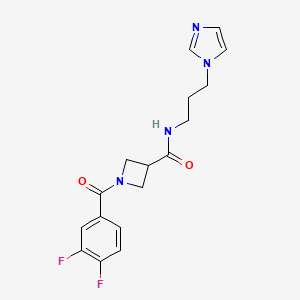
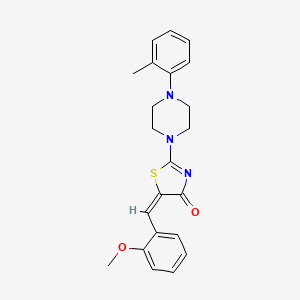

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
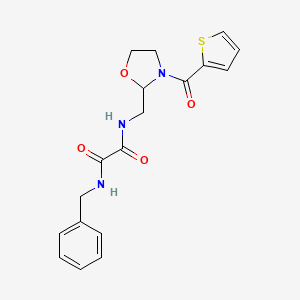
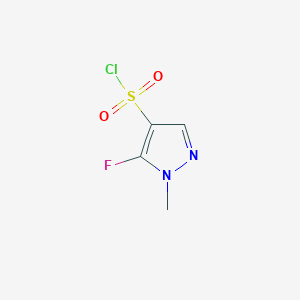
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
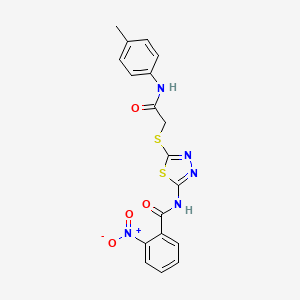
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)